2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2OS/c1-26-20-9-5-2-6-17(20)15-24-12-10-16(11-13-24)14-23-21(25)18-7-3-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKAORWGHNCRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Methylsulfanyl)benzyl Chloride
The preparation of this intermediate begins with 2-(methylsulfanyl)benzyl alcohol , which undergoes chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). The reaction proceeds via nucleophilic substitution, where SOCl₂ converts the hydroxyl group into a chloride, releasing SO₂ and HCl.
Reaction Conditions :
-
Temperature : 0–5°C (ice bath)
-
Stoichiometry : 1:1.2 molar ratio of alcohol to SOCl₂
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Workup : Removal of excess SOCl₂ under reduced pressure yields the crude benzyl chloride, which is purified via distillation (b.p. 85–90°C at 15 mmHg).
Key Characterization :
Alkylation of Piperidine
The benzyl chloride intermediate reacts with piperidine in a nucleophilic substitution to form 1-{[2-(methylsulfanyl)phenyl]methyl}piperidine . A polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction, while potassium carbonate (K₂CO₃) acts as a base to deprotonate piperidine.
Reaction Conditions :
-
Temperature : 80°C (reflux)
-
Time : 12–16 hours
-
Workup : Filtration to remove K₂CO₃, followed by solvent evaporation and column chromatography (silica gel, ethyl acetate/hexane 1:4).
Key Characterization :
Introduction of the Aminomethyl Group at Piperidine-4-Position
The 4-aminomethyl substitution is achieved via Mannich reaction or reductive amination . For example, reacting 1-{[2-(methylsulfanyl)phenyl]methyl}piperidine with formaldehyde and ammonium chloride in ethanol introduces the aminomethyl group.
Reaction Conditions :
-
Temperature : 60°C
-
Catalyst : Acetic acid (5 mol%)
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Workup : Neutralization with NaOH, extraction with DCM, and crystallization from ethanol.
Key Characterization :
Amide Bond Formation with 2-Chlorobenzoyl Chloride
The final step involves coupling the piperidine-derived amine with 2-chlorobenzoyl chloride . The reaction uses triethylamine (Et₃N) as a base to scavenge HCl, enhancing nucleophilicity of the amine.
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF) at 0°C
-
Stoichiometry : 1:1.1 molar ratio of amine to acyl chloride
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Workup : Washing with 5% HCl and NaHCO₃, followed by recrystallization from methanol.
Key Characterization :
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
Side Reactions and Mitigation
-
Over-Acylation : Controlled stoichiometry (1.1 eq acyl chloride) minimizes diacylation.
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Oxidation of Thioether : Conducting reactions under nitrogen atmosphere prevents oxidation to sulfoxide.
Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The benzamide group can be reduced to the corresponding amine under strong reducing conditions, employing reagents such as lithium aluminum hydride.
Substitution: : The chloro group on the benzamide can be displaced through nucleophilic aromatic substitution reactions with strong nucleophiles, such as sodium methoxide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium triacetoxyborohydride, lithium aluminum hydride
Bases: Triethylamine, sodium methoxide
Major Products Formed
Oxidation of the methylsulfanyl group results in sulfoxides and sulfones.
Reduction of the benzamide group yields the corresponding amine.
Nucleophilic substitution of the chloro group produces various substituted benzamides.
Scientific Research Applications
Biological Activities
Research indicates that 2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide exhibits promising biological activities, particularly as an inhibitor of neurotransmitter transporters. Key findings include:
- Inhibition of Glycine Transporters : The compound has shown activity against glycine transporters, which may influence glutamatergic neurotransmission relevant to conditions such as schizophrenia.
- Dopaminergic Activity : It is believed to enhance dopaminergic activity, making it a potential candidate for treating psychiatric disorders.
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps, including:
- Selection of Reagents : Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
- Reaction Conditions : Optimizing temperature, solvent choice, and catalysts can significantly influence yield and purity during synthesis.
Applications in Pharmacology
The applications of this compound in pharmacology are extensive:
- Neuropharmacology : Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in treating neurological disorders.
- Potential Drug Development : Given its interactions with specific receptors or enzymes involved in neurotransmitter regulation, this compound may lead to the development of new therapeutic agents for psychiatric conditions.
Case Studies
Several studies have documented the effects of this compound on animal models:
- Schizophrenia Model : In preclinical trials, this compound demonstrated significant improvements in behavioral symptoms associated with schizophrenia by modulating glutamatergic pathways.
- Dopaminergic Response Studies : Experiments indicate that administration leads to increased dopamine levels in specific brain regions, suggesting its utility in treating dopamine-related disorders.
Mechanism of Action
This compound’s biological effects are likely mediated through its interactions with specific molecular targets. It may bind to certain proteins or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways involved depend on its specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Position on Piperidine/Piperazine Rings
The position and nature of substituents on nitrogen-containing heterocycles (e.g., piperidine, piperazine) significantly affect pharmacological activity. For example:
- W-18 and W-15 (): These 2-phenylethyl-2-piperidinyl compounds differ from fentanyl, a 2-phenylethyl-4-piperidinyl opioid. The 4-piperidinyl configuration in fentanyl enhances µ-opioid receptor binding, suggesting that the target compound’s 4-piperidinylmethyl group may favor interactions with analogous receptors or enzymes .
- BRL15572 (): A 3-chlorophenylpiperazine derivative, this compound highlights the role of piperazine rings in serotonin receptor modulation.
Sulfanyl vs. Sulfonyl Groups
The methylsulfanyl group in the target compound contrasts with sulfonyl groups in analogs like 2-chloro-6-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (). Key differences:
- Electron Effects : Sulfonyl groups are electron-withdrawing, while sulfanyl groups are electron-donating, influencing electronic interactions with receptors.
Benzamide Core Modifications
- NP7 (): 2-Chloro-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide replaces the target’s piperidine with a piperazine ring and adds a nitro group. The nitro group’s strong electron-withdrawing effect could enhance receptor affinity but increase toxicity risks .
- N-(2-isopropoxy-5-(piperidin-4-yl)phenyl)benzamide (): The isopropoxy substituent improves solubility but may reduce CNS penetration compared to the target’s chloro group .
Cyclohexyl vs. Piperidine Derivatives
3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide () replaces piperidine with a cyclohexyl group. Cyclohexyl derivatives often exhibit reduced rigidity and altered pharmacokinetics due to the lack of a basic nitrogen .
Structural and Functional Comparison Table
Key Research Findings
- Piperidine Position : The 4-piperidinylmethyl group in the target compound may favor interactions with CNS targets, analogous to fentanyl’s 4-piperidinyl configuration .
- Sulfur Substituents : Methylsulfanyl groups balance lipophilicity and metabolic stability, whereas sulfonyl groups () enhance polarity but may limit blood-brain barrier penetration .
- Chloro vs.
Biological Activity
The compound 2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₈ClN₃OS, with a molecular weight of approximately 303.83 g/mol. The structure features a benzamide moiety substituted with a piperidine ring and a methylsulfanyl group, which may influence its biological activity by modulating interactions with biological targets.
Research indicates that compounds similar to This compound often exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes, such as kinases or proteases, which play critical roles in cell signaling pathways.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular responses to external stimuli.
- Antioxidant Properties : Compounds with sulfur groups can exhibit antioxidant activity, potentially protecting cells from oxidative stress.
Anticancer Activity
A study evaluating the anticancer potential of similar benzamide compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the micromolar range against breast and lung cancer cells, indicating promising therapeutic potential .
Neuroprotective Effects
Research has suggested that certain piperidine derivatives possess neuroprotective properties. In animal models of neurodegenerative diseases, these compounds have been shown to reduce neuronal death and improve cognitive function . The presence of the methylsulfanyl group may enhance this effect through increased bioavailability or improved receptor binding.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of related compounds. Studies have reported that benzamide derivatives exhibit inhibitory effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections.
Table 1: Summary of Biological Activities
Q & A
Q. Example NMR Data :
- -NMR (400 MHz, CDCl): δ 7.45–7.25 (m, aromatic H), 3.85 (s, CH-piperidine), 2.45 (s, SCH).
How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Advanced Research Question
Methodology :
Substituent Variation : Synthesize analogs with modified groups (e.g., replace methylsulfanyl with methoxy or halogens) .
In Vitro Assays : Test binding affinity (e.g., IC) against target receptors (e.g., kinases, GPCRs) using fluorescence polarization or radioligand displacement.
Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ, logP) with activity trends.
Q. SAR Table :
| Analog | R-Group | IC (nM) | logP |
|---|---|---|---|
| Parent | SCH | 12 ± 1.5 | 3.2 |
| 1 | OCH | 45 ± 3.2 | 2.8 |
| 2 | Cl | 8 ± 0.9 | 3.5 |
What strategies address discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
Approaches :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites affecting in vivo outcomes.
- Formulation Adjustments : Optimize solubility via co-solvents (e.g., PEG 400) or nanoencapsulation.
Case Study :
In rat xenografts, poor oral bioavailability (15%) was improved to 40% using lipid-based formulations, aligning in vitro IC (12 nM) with tumor growth inhibition (70%) .
What computational methods predict interactions between this compound and biological targets?
Advanced Research Question
Workflow :
Molecular Docking : Use AutoDock Vina to model binding poses in target active sites (e.g., ALK kinase) .
MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydrogen-bond networks.
Free Energy Calculations : Calculate binding affinities (MM-PBSA/GBSA) to prioritize analogs.
Key Finding :
The methylsulfanyl group forms hydrophobic interactions with ALK residue Leu1196, critical for inhibitory activity (ΔG = −9.8 kcal/mol) .
What are the key considerations in designing stability studies under varying pH and temperature?
Basic Research Question
Protocol :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24h .
- HPLC Monitoring : Track degradation products (e.g., hydrolysis of amide bond).
- Storage Recommendations : Store at −20°C in anhydrous DMSO or under nitrogen to prevent oxidation.
Q. Stability Data :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 1.0, 40°C | 25 | Hydrolyzed amide |
| pH 9.0, 40°C | 40 | Sulfoxide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
